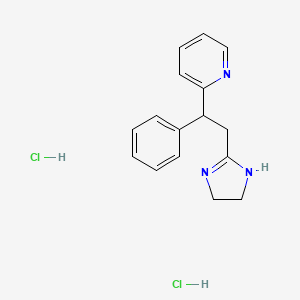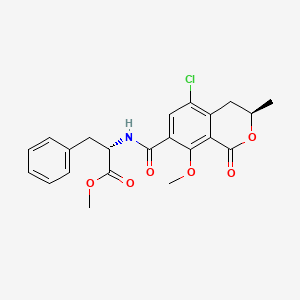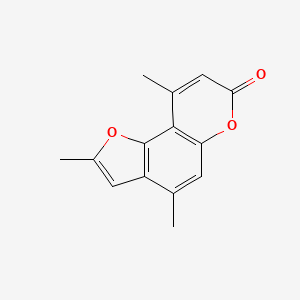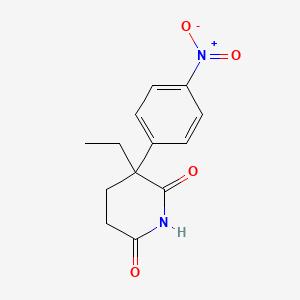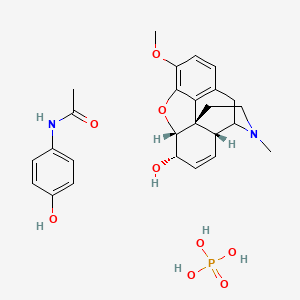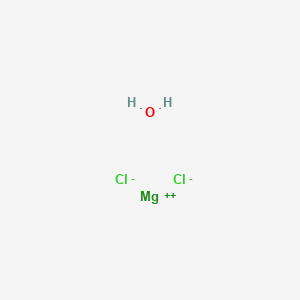
2-Phenoxyacetophenone
Overview
Description
2-Phenoxyacetophenone is an organic compound with the molecular formula C14H12O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and esters, but has low solubility in water . This compound is widely used in various chemical applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Base-Catalyzed Reaction: One common method for synthesizing this compound involves the reaction of acetophenone with phenol in the presence of a base catalyst.
Fries Rearrangement: Another method involves the Fries rearrangement of phenyl acetate derivatives in the presence of aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the base-catalyzed method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including phenols and benzoates.
Reduction: This compound can also be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Copper chloride combined with pyridine and boron trifluoride etherate is effective for aerobic oxidation.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phenol and benzoate.
Reduction: Corresponding alcohols.
Substitution: Various substituted acetophenones.
Mechanism of Action
Target of Action
The primary targets of 2-Phenoxyacetophenone (2-PAP) are microorganisms capable of cleaving the ether bond of 2-PAP . These include bacteria from the genera Acinetobacter, Cupriavidus, Nocardioides, and Streptomyces, and fungi from the genus Penicillium . These microorganisms play a crucial role in the degradation of lignin-related compounds in nature .
Mode of Action
2-PAP interacts with its targets by undergoing oxidative and selective cleavage of its ether bond . This process is facilitated by the microorganisms, particularly the Gram-negative bacterium Acinetobacter sp. TUS-SO1 . The cleavage results in the production of phenol and benzoate .
Biochemical Pathways
The cleavage of the ether bond of 2-PAP is a critical step in the microbial degradation of lignin, a major component of plant cell walls . The transformation mechanism differs from that involved in reductive β-etherase, which has been well studied .
Pharmacokinetics
It’s known that 2-pap can be effectively transformed by the microorganisms; for instance, glucose-grown tus-so1 cells converted 1 mm 2-pap within only 12 hours .
Result of Action
The cleavage of the ether bond of 2-PAP results in the production of phenol and benzoate . This transformation might play an important role in the degradation of lignin-related compounds in nature, contributing to the global carbon cycle .
Action Environment
The action of 2-PAP is influenced by environmental factors. For instance, the presence of humic acid, a soil-derived organic compound, in the medium can promote the growth of microorganisms that transform 2-PAP . Furthermore, the transformation of 2-PAP is an oxidative process, suggesting that the presence of oxygen in the environment is crucial .
Biochemical Analysis
Biochemical Properties
2-Phenoxyacetophenone plays a significant role in biochemical reactions, particularly in the degradation of lignin, a major component of plant cell walls. It interacts with various enzymes and microorganisms that facilitate the cleavage of ether bonds within lignin. For instance, microorganisms such as Acinetobacter sp. TUS-SO1 have been shown to oxidatively and selectively cleave the ether bond of this compound, producing phenol and benzoate . This interaction highlights the compound’s role in lignin degradation and its potential application in biotechnological processes.
Cellular Effects
This compound influences various cellular processes, particularly in microorganisms involved in lignin degradation. It has been observed that certain bacteria and fungi can transform this compound by cleaving its ether bonds. This transformation results in the production of phenol and benzoate, which are further metabolized by the cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in lignin degradation and the subsequent metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes that cleave its ether bonds. For example, the bacterium Acinetobacter sp. TUS-SO1 utilizes an oxidative mechanism to selectively cleave the ether bond of this compound, resulting in the formation of phenol and benzoate . This process differs from the well-studied reductive β-etherase mechanism, indicating a unique pathway for the degradation of lignin-related compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that microorganisms can efficiently transform this compound within a short period, with glucose-grown Acinetobacter sp. TUS-SO1 cells converting 1 mM of the compound within 12 hours . This rapid transformation indicates the compound’s stability and effectiveness in microbial degradation processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to lignin degradation. The compound is transformed by microorganisms through the cleavage of its ether bonds, resulting in the production of phenol and benzoate . These metabolites are further processed through various metabolic pathways, contributing to the overall degradation of lignin and the recycling of organic matter in the environment.
Scientific Research Applications
2-Phenoxyacetophenone has several applications in scientific research:
Comparison with Similar Compounds
2-Hydroxyacetophenone: Similar in structure but contains a hydroxyl group instead of a phenoxy group.
2-Phenylacetophenone: Contains a phenyl group instead of a phenoxy group.
Phenyl phenacyl ether: Another ether derivative with similar properties.
Uniqueness: 2-Phenoxyacetophenone is unique due to its ability to undergo a wide range of chemical reactions and its applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-phenoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSXGTAVHIDVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992818 | |
| Record name | 2-Phenoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-04-0 | |
| Record name | 2-Phenoxy-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 721-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
